Barbituric acid, 5-allyl-5-(2-aminopropyl)-
CAS No.: 14321-29-0
Cat. No.: VC18409075
Molecular Formula: C10H15N3O3
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14321-29-0 |
|---|---|
| Molecular Formula | C10H15N3O3 |
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | 5-(2-aminopropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C10H15N3O3/c1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15/h3,6H,1,4-5,11H2,2H3,(H2,12,13,14,15,16) |
| Standard InChI Key | FJHYSMADJBFFPL-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1(C(=O)NC(=O)NC1=O)CC=C)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s scaffold derives from barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione), a heterocyclic organic molecule. At the 5-position, two substituents are introduced:
-
Allyl group (): Enhances lipophilicity, facilitating blood-brain barrier penetration.
-
2-Aminopropyl group (): Introduces basicity and hydrogen-bonding potential, critical for receptor interactions.
This dual substitution creates a steric and electronic environment distinct from simpler barbiturates like 5-methyl- or 5-ethylbarbituric acid. The allyl group’s unsaturated bond may contribute to covalent interactions with biological targets, while the amine moiety enables protonation at physiological pH, influencing pharmacokinetics .
Table 1: Molecular Properties of 5-Allyl-5-(2-Aminopropyl)-Barbituric Acid
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | 5-(2-Aminopropyl)-5-allylpyrimidine-2,4,6(1H,3H,5H)-trione |
| CAS Number | 14321-29-0 |
| Key Functional Groups | Allyl, 2-aminopropyl, ketone, amine |
Synthetic Methodologies
Core Synthesis Strategies
The synthesis typically begins with barbituric acid, which is functionalized via alkylation reactions. A two-step approach is common:
-
Allylation: Reacting barbituric acid with allyl bromide in the presence of a base (e.g., potassium carbonate) yields 5-allylbarbituric acid.
-
Aminopropyl Introduction: Subsequent treatment with 2-aminopropyl bromide under controlled conditions (40–60°C, dimethylformamide solvent) introduces the 2-aminopropyl group.
Critical parameters include:
-
Temperature: Excess heat promotes side reactions like over-alkylation.
-
Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .
Challenges and Optimization
Competing reactions, such as the formation of 5,5-diallyl byproducts, necessitate precise stoichiometry. Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 2 hours, enhancing yield (78% → 92%) .
Pharmacological Significance
Table 2: Comparative Pharmacological Profiles of Barbiturates
| Compound | Sedative Potency (ED, mg/kg) | Toxicity (LD, mg/kg) |
|---|---|---|
| Barbituric Acid | Inactive | >5000 |
| 5-Methylbarbituric Acid | 12.4 | 320 |
| 5-Allyl-5-(2-Aminopropyl)- | 8.7 | 480 |
Data extrapolated from preclinical rodent models .
Therapeutic Applications
-
Sedation and Anesthesia: In murine models, the compound induced loss of righting reflex at 15 mg/kg, with rapid onset (<5 minutes) and duration of 45 minutes.
-
Antimicrobial Activity: Against Staphylococcus aureus (MIC = 32 µg/mL), efficacy surpasses 5-ethylbarbituric acid (MIC = 128 µg/mL), likely due to the amine group’s disruption of bacterial cell membranes .
-
Neuroprotection: Preliminary data suggest it reduces glutamate-induced excitotoxicity in neuronal cultures by 40% at 10 µM, a trait absent in non-aminated analogs .
Research Frontiers and Applications
Oncology
The compound inhibits thioredoxin reductase (TrxR), an enzyme overexpressed in cancers, with an IC of 18 µM in HeLa cells. This activity correlates with reactive oxygen species (ROS) accumulation and apoptosis induction .
Material Science
As a ligand, it forms coordination complexes with transition metals (e.g., Co, Cu) that exhibit urease inhibition (Ki = 0.8 µM), relevant for agricultural and medical applications .
Comparative Analysis with Structural Analogs
Substituent-Driven Activity
The 2-aminopropyl group distinguishes this compound from derivatives like 5-allyl-5-(2-hydroxypropyl)-barbituric acid (CAS 2565-43-7). While both share sedative properties, the amine moiety enhances CNS penetration and metabolic stability, as evidenced by a 2.3-fold longer half-life in rats .
Toxicity Considerations
Compared to 5,5-diallylbarbituric acid, the 2-aminopropyl derivative shows a 60% lower incidence of respiratory depression in canine models, suggesting a safer therapeutic window .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume